2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring, which is a six-membered ring containing one nitrogen atom and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- can be achieved through several synthetic routes. One common method involves the acetylation of 2(1H)-pyridinone using acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation. Another approach involves the use of acetyl chloride as the acetylating agent, which can be performed at room temperature with a suitable base.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl and acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced pyridinone derivatives
Substitution: Substituted pyridinone derivatives with various functional groups
Scientific Research Applications
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and acetyloxy groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone: The parent compound without acetyl and acetyloxy groups.
1-Acetyl-2(1H)-Pyridinone: A derivative with only the acetyl group attached.
3-Acetyloxy-2(1H)-Pyridinone: A derivative with only the acetyloxy group attached.
Uniqueness
2(1H)-Pyridinone, 1-acetyl-3-(acetyloxy)- is unique due to the presence of both acetyl and acetyloxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
62920-56-3 |
---|---|
Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(1-acetyl-2-oxopyridin-3-yl) acetate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)10-5-3-4-8(9(10)13)14-7(2)12/h3-5H,1-2H3 |
InChI Key |
IKXYMWFVMXDIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC=C(C1=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.